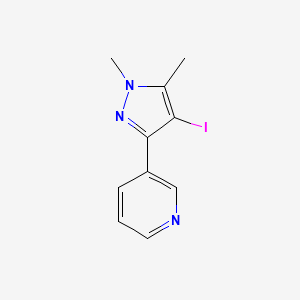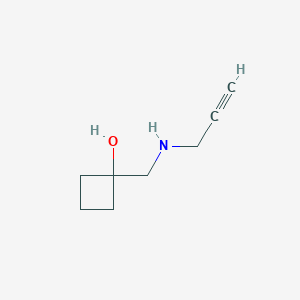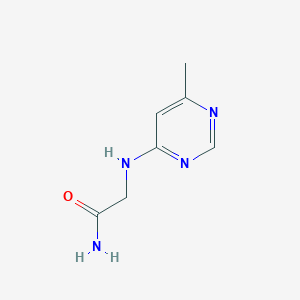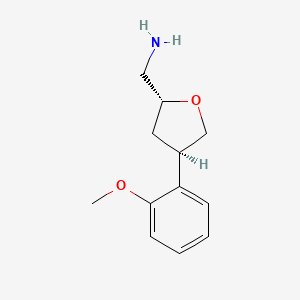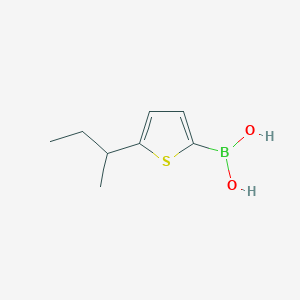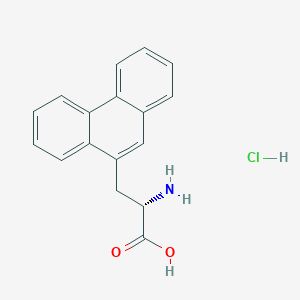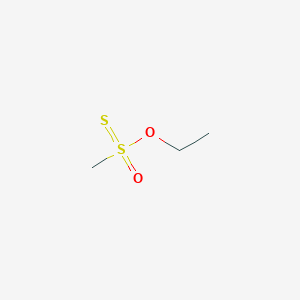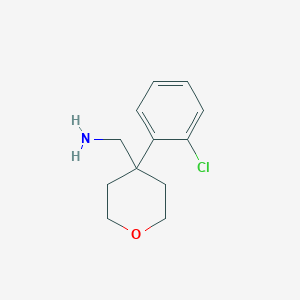
(4-(2-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine is a chemical compound that belongs to the class of organic compounds known as phenylpyrans. These compounds are characterized by a pyran ring, which is a six-membered ring containing one oxygen atom, fused to a phenyl group. The presence of a chlorine atom on the phenyl ring and a methanamine group attached to the tetrahydropyran ring makes this compound unique and potentially useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as a 1,5-diol.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the tetrahydropyran ring is alkylated with a chlorobenzene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
(4-(2-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
(4-(2-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: Used in the production of specialty chemicals, polymers, and other materials.
作用機序
The mechanism of action of (4-(2-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the chlorophenyl group and the methanamine moiety can influence its binding affinity and specificity for these targets, leading to various physiological effects.
類似化合物との比較
Similar Compounds
(4-(4-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine: Similar structure but with the chlorine atom in a different position on the phenyl ring.
(4-(2-bromophenyl)tetrahydro-2H-pyran-4-yl)methanamine: Similar structure but with a bromine atom instead of chlorine.
(4-(2-fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The unique positioning of the chlorine atom on the phenyl ring and the presence of the methanamine group in (4-(2-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine can result in distinct chemical and biological properties compared to its analogs. These differences can influence its reactivity, binding affinity, and overall effectiveness in various applications.
特性
分子式 |
C12H16ClNO |
|---|---|
分子量 |
225.71 g/mol |
IUPAC名 |
[4-(2-chlorophenyl)oxan-4-yl]methanamine |
InChI |
InChI=1S/C12H16ClNO/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4H,5-9,14H2 |
InChIキー |
LSNGXCZGRKUJGB-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1(CN)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((6-(4-Bromophenyl)-2-(4-chlorobenzyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylene)indolin-2-one](/img/structure/B13340915.png)
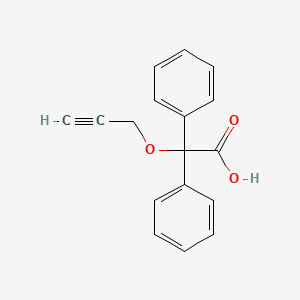
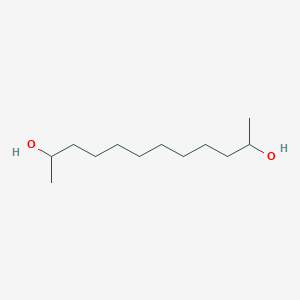
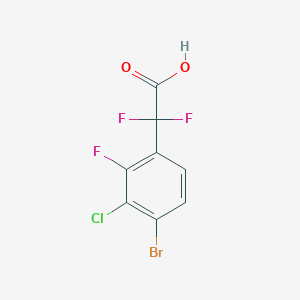
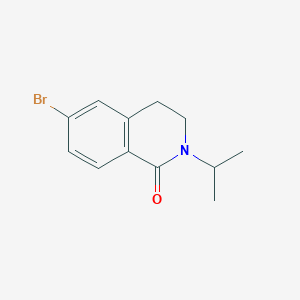
![5-[(2-Methoxyethyl)amino]pyridine-2-carbonitrile](/img/structure/B13340934.png)
